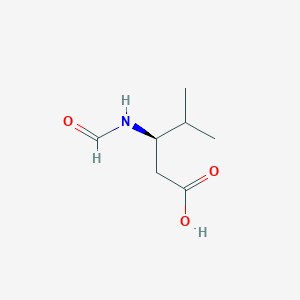
(3R)-3-Formamido-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Formamido-4-methylpentanoic acid: is a compound derived from leucine, an essential amino acid. It belongs to the class of α-amino acids and plays crucial roles in protein synthesis and metabolism. Leucine derivatives like this one have diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes:: The synthetic preparation of (3R)-3-Formamido-4-methylpentanoic acid involves several steps
Starting Material: Begin with commercially available leucine or its derivatives.
Formylation: Introduce the formyl group (-CHO) at the desired position (3rd carbon) using appropriate reagents and conditions.
Methyl Group Addition: Add a methyl group (-CH₃) to the 4th carbon.
Purification: Purify the compound through recrystallization or chromatography.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically follows similar principles. Optimization for yield, cost, and scalability is essential.
Chemical Reactions Analysis
(3R)-3-Formamido-4-methylpentanoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the formyl group yields the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction and acetic anhydride for formylation are commonly used.
Major Products: The primary product is the formamido acid itself, but derivatives may also form.
Scientific Research Applications
Chemistry::
Peptide Synthesis: Used as a building block in peptide synthesis.
Chiral Ligands: Its chiral nature makes it valuable in asymmetric synthesis.
Protein Structure Studies: Leucine derivatives aid in understanding protein folding and interactions.
Metabolic Pathways: Studying leucine metabolism provides insights into cellular processes.
Pharmaceuticals: Leucine derivatives may serve as drug intermediates.
Flavor Enhancers: Leucine contributes to savory flavors.
Mechanism of Action
The exact mechanism of action for **(3R)-3-Formamido-4-m
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(3R)-3-formamido-4-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
InChI Key |
FGHDKKGSFZILPH-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)NC=O |
Canonical SMILES |
CC(C)C(CC(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


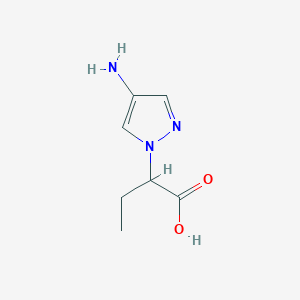
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
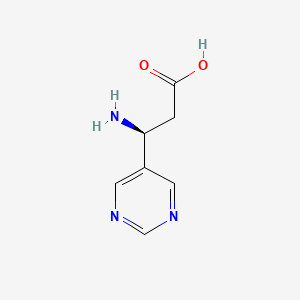
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
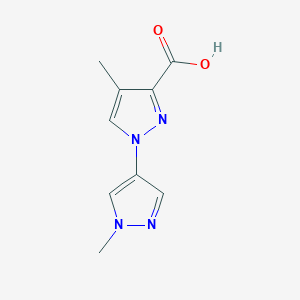
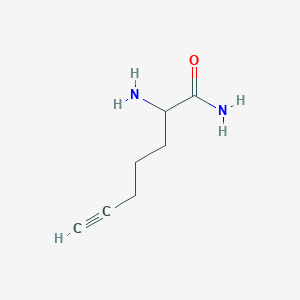
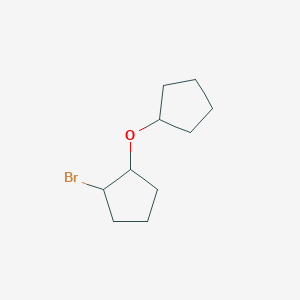
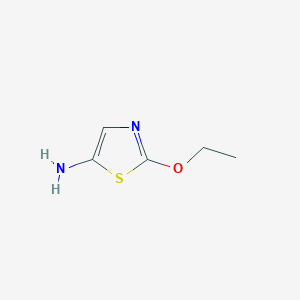
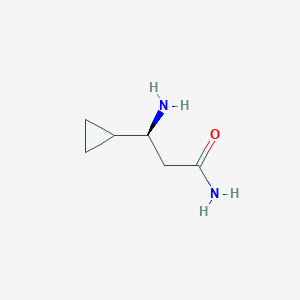

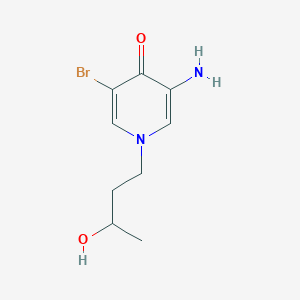

![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303871.png)
